(R)-N-Isopropylpyrrolidin-3-amine
CAS No.: 854140-09-3
Cat. No.: VC16006868
Molecular Formula: C7H16N2
Molecular Weight: 128.22 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 854140-09-3 |
|---|---|
| Molecular Formula | C7H16N2 |
| Molecular Weight | 128.22 g/mol |
| IUPAC Name | (3R)-N-propan-2-ylpyrrolidin-3-amine |
| Standard InChI | InChI=1S/C7H16N2/c1-6(2)9-7-3-4-8-5-7/h6-9H,3-5H2,1-2H3/t7-/m1/s1 |
| Standard InChI Key | FUOPYXYKWKCPLR-SSDOTTSWSA-N |
| Isomeric SMILES | CC(C)N[C@@H]1CCNC1 |
| Canonical SMILES | CC(C)NC1CCNC1 |
Introduction
Chemical Identity and Structural Properties
Molecular Characteristics
(R)-N-Isopropylpyrrolidin-3-amine (IUPAC name: (3R)-1-propan-2-ylpyrrolidin-3-amine) is a secondary amine with the molecular formula C₇H₁₆N₂ and a molecular weight of 128.22 g/mol for the free base . Its hydrochloride salt (CAS: 1998701-22-6) has a molecular weight of 164.67 g/mol . The compound’s stereochemistry is defined by the (R)-configuration at the third carbon of the pyrrolidine ring, which critically influences its biological interactions.
Key Structural Features:
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Pyrrolidine backbone: A five-membered saturated ring with one nitrogen atom.
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Isopropyl substituent: Attached to the nitrogen, contributing to steric bulk and lipophilicity.
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Chiral center: The (R)-configuration at C3 determines enantioselective binding .
The compound’s SMILES notation is CC(C)N1CCC@HN, and its InChIKey is SYMMPPWYYXRLJX-SSDOTTSWSA-N .
Synthesis and Structural Optimization
Retrosynthetic Approaches
Synthetic routes for (R)-N-Isopropylpyrrolidin-3-amine often begin with pyrrolidine precursors. A common strategy involves:
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Ring formation: Cyclization of γ-aminobutyric acid derivatives.
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Stereoselective substitution: Introduction of the isopropyl group via alkylation or reductive amination.
A study on analogous compounds, such as (R)-N-methylpyrrolidin-3-amine, demonstrated that substituting the methyl group with isopropyl enhances both potency and metabolic stability . For example, (R)-N-methylpyrrolidin-3-amine exhibited a 5-fold increase in mutant huntingtin (mHTT)-lowering activity compared to earlier derivatives .
Salt Formation and Stability
The hydrochloride salt form improves aqueous solubility and crystallinity, making it preferable for pharmaceutical formulations . Stability studies indicate that the free base is sensitive to oxidation, necessitating storage under inert conditions.
Pharmacological Applications
Huntington’s Disease Therapeutics
(R)-N-Isopropylpyrrolidin-3-amine derivatives have shown promise in modulating RNA splicing to reduce levels of mHTT, a pathogenic protein in Huntington’s disease . Key findings include:
| Compound | mHTT Reduction (%) | Pgp Efflux Ratio |
|---|---|---|
| (R)-N-Methyl analog | 45 ± 6 | 5.2 |
| (R)-N-Isopropyl | 52 ± 8 | 2.9 |
The isopropyl variant’s lower Pgp-mediated efflux ratio (2.9 vs. 5.2) suggests improved blood-brain barrier permeability, a critical factor in neurodegenerative disease therapeutics .
Antitumor Activity
Pyrrolidine derivatives structurally related to (R)-N-Isopropylpyrrolidin-3-amine have demonstrated antitumor effects via apoptosis induction. For instance, in K562 leukemia cells, analogs induced early apoptosis rates of 28.4% and late apoptosis rates of 15.9%. Mechanisms involve Bcl-2 family protein modulation and caspase-3 activation.
Comparative Analysis with Structural Analogs
Stereochemical Impact
The (R)-enantiomer exhibits distinct biological activity compared to the (S)-form. For example:
Substituent Effects
Replacing the isopropyl group with cyclopropyl increases toxicity (e.g., acute oral toxicity LD₅₀ = 250 mg/kg). Conversely, bulkier groups like tert-butyl reduce metabolic clearance but compromise solubility.
Future Directions
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Prodrug development: To address metabolic instability.
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Targeted delivery systems: Liposomal formulations to improve CNS penetration.
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Broad-spectrum screening: Evaluating efficacy against other polyglutamine diseases.
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